molecular formula C8H6N2O3 B082402 2-Hydroxy-2-(2-nitrophenyl)acetonitrile CAS No. 13312-81-7

2-Hydroxy-2-(2-nitrophenyl)acetonitrile

Cat. No. B082402
CAS RN: 13312-81-7
M. Wt: 178.14 g/mol
InChI Key: YIBWLYSNBNNELO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A concise synthesis method for compounds structurally related to 2-Hydroxy-2-(2-nitrophenyl)acetonitrile involves the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated in situ from 2-(1-tosylalkyl)phenols under basic conditions. This method provides a straightforward approach to synthesizing 2-(2-hydroxyphenyl)acetonitriles, which can be further transformed into benzofuranones (Wu, Gao, Chen, & Zhou, 2014).

Molecular Structure Analysis

The molecular structure of (4-nitrophenyl)acetonitrile and its carbanion has been extensively studied using both quantitative IR spectra and ab initio force field calculations. These studies reveal significant structural changes during the conversion of the parent molecule into the carbanion, affecting the entire species and demonstrating the molecule's complex reactivity and structural dynamics (Binev, Petrova, Tsenov, & Binev, 2000).

Scientific Research Applications

  • Catalytic Synthesis : The compound has been used in the catalytic hydrogenation of (2-nitrophenyl)acetonitriles bearing electron-withdrawing substituent α to the nitrile, yielding N-hydroxy-2-aminoindoles, which are important in organic synthesis (Belley et al., 2006).

  • Smiles Rearrangement : It's involved in the spontaneous rearrangement during alkylation with 2-bromo-2-methylpropionamide, leading to valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).

  • Photophysical Properties in Organotin Compounds : It's used in the synthesis of organotin compounds derived from Schiff bases, showing potential applications in organic light emitting diodes due to their photophysical properties (García-López et al., 2014).

  • Crystal Structure Analysis : As part of its structural exploration, the compound has been used to understand intermolecular hydrogen bonding and its implications in crystal packing (Betz et al., 2007).

  • Herbicidal Activities Study : It has been used as a starting material in the synthesis of formamide derivatives to assess their herbicidal activities, although preliminary bioassays indicated no significant activities at tested concentrations (Yuan-xiang, 2011).

  • Synthetic Nucleases Design : The compound has been studied for its acceleration of acid-catalyzed transesterification of 2-hydroxypropyl-p-nitrophenyl phosphate by various organic solvents, important in the design of synthetic nucleases (Hong & Suh, 2000).

  • Peptide Synthesis : In peptide synthesis, 2-pyridyl esters derived from the compound have shown considerable reactivity towards nucleophiles, indicating potential usefulness in solid-phase peptide synthesis and the synthesis of O-peptides and depsipeptides (Dutta & Morley, 1971).

  • Hydroxyl Protecting Group in Organic Synthesis : It's used in the protection of hydroxyl functions as (2-nitrophenyl)acetyl (NPAc) group, showing orthogonality with commonly used protecting groups (Daragics & Fügedi, 2010).

properties

IUPAC Name

2-hydroxy-2-(2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBWLYSNBNNELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286299
Record name 2-hydroxy-2-(2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(2-nitrophenyl)acetonitrile

CAS RN

13312-81-7
Record name NSC44638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-2-(2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
李ギョレ - 2022 - eprints.lib.hokudai.ac.jp
1.1. Measurement of molecular dynamics of water The phenomena of life are based on a complex of chemical processes, wherein water plays a variety of important roles, as indicated …
Number of citations: 5 eprints.lib.hokudai.ac.jp
FM Rossi, JPY Kao - Journal of Biological Chemistry, 1997 - ASBMB
We report the synthesis and characterization of O[o-nitromandelyloxycarbonyl]-2,5-di(tert-butyl)hydroquinone (Nmoc-DBHQ), a new "caged" reagent for photoreleasing DBHQ, a …
Number of citations: 37 www.jbc.org
ZL Shen, SJ Ji - Synthetic Communications®, 2009 - Taylor & Francis
The alkali salt of L-proline was demonstrated to be an efficient and practical catalyst for the cyanosilylation of a wide variety of simple and functionalized carbonyl compounds under …
Number of citations: 20 www.tandfonline.com

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